molecular formula C14H15N3O4S B6394790 2-Amino-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid CAS No. 1261951-04-5

2-Amino-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid

Cat. No.: B6394790
CAS No.: 1261951-04-5
M. Wt: 321.35 g/mol
InChI Key: OWUZGNQRHPDAIQ-UHFFFAOYSA-N
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Description

2-Amino-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid is a complex organic compound with the molecular formula C14H15N3O4S This compound is characterized by the presence of an amino group, a nicotinic acid moiety, and a dimethylsulfamoylphenyl group

Properties

IUPAC Name

2-amino-5-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)12-6-4-3-5-10(12)9-7-11(14(18)19)13(15)16-8-9/h3-8H,1-2H3,(H2,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUZGNQRHPDAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinic Acid Derivative: The starting material, 2-chloronicotinic acid, undergoes a nucleophilic substitution reaction with an amine to introduce the amino group at the 2-position.

    Introduction of the Dimethylsulfamoyl Group: The intermediate product is then reacted with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylsulfamoyl group at the 5-position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Amino-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitro group, if present, can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Amino-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitrothiobenzamide: Another compound with an amino group and a nitro group, used in similar research applications.

    Nicotinic Acid Derivatives: Compounds with variations in the substituents on the nicotinic acid moiety, used in medicinal chemistry.

Uniqueness

2-Amino-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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